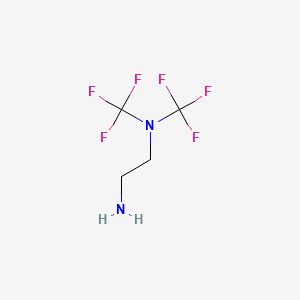

(2-Aminoethyl)bis(trifluoromethyl)amine

Description

Contemporary Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense significance in the chemical sciences. The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can profoundly alter the physicochemical and biological properties of a molecule. nih.gov

The high electronegativity of fluorine and the strength of the C-F bond impart several desirable characteristics. These include enhanced thermal and metabolic stability, increased lipophilicity, and altered acidity or basicity of nearby functional groups. nih.gov Consequently, fluorinated compounds have found widespread use in pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, the strategic placement of fluorine can improve a drug's efficacy, pharmacokinetic profile, and bioavailability. nih.gov For example, the addition of a trifluoromethyl group can block metabolic oxidation at a specific site or enhance binding affinity to a biological target. nih.gov In materials science, fluorinated polymers exhibit unique properties such as high chemical resistance, low surface energy, and thermal stability.

Strategic Role of Amine Architectures in Advanced Molecular Design

Amine functional groups are fundamental building blocks in organic chemistry and play a crucial role in the design of advanced molecules. Their basicity, nucleophilicity, and ability to form hydrogen bonds make them key components in a wide range of applications. In catalysis, amines and their derivatives are widely used as ligands for transition metals, influencing the catalyst's activity and selectivity. They are also employed as organocatalysts in their own right.

In medicinal chemistry, the amine moiety is a common feature in many drug molecules, where it can participate in crucial interactions with biological targets, such as forming salt bridges with acidic residues in proteins. The ability of amines to be protonated at physiological pH also influences a drug's solubility and transport across biological membranes. libretexts.org Furthermore, amines serve as versatile synthetic intermediates, readily undergoing reactions such as acylation, alkylation, and condensation to build more complex molecular architectures. For instance, primary amines are key precursors in the synthesis of Schiff bases, which are themselves important in coordination chemistry and as intermediates in organic synthesis. nih.gov

Rationale for the Synthesis and Investigation of (2-Aminoethyl)bis(trifluoromethyl)amine

While specific research detailing the synthesis and application of (2-Aminoethyl)bis(trifluoromethyl)amine is not extensively documented in publicly available literature, a clear rationale for its investigation can be inferred from the known properties of its constituent functional groups. The design of this molecule represents a strategic combination of an ethylamine (B1201723) backbone with two trifluoromethyl groups on one of the nitrogen atoms.

The ethylenediamine (B42938) motif is a well-established chelating agent, capable of coordinating to metal ions. thinkdochemicals.com This property is fundamental in coordination chemistry and has applications in catalysis and materials science. The introduction of the two trifluoromethyl groups onto one of the amine nitrogens would drastically alter the electronic properties of this potential ligand. The strong electron-withdrawing nature of the trifluoromethyl groups is known to significantly decrease the basicity of the adjacent amine. nih.gov This would result in a weakly coordinating ligand with unique electronic and steric properties, potentially leading to novel catalytic activities or stabilizing unusual oxidation states of metal centers.

Furthermore, the presence of the bis(trifluoromethyl)amino group would impart high lipophilicity and metabolic stability to the molecule. nih.gov This suggests potential applications in medicinal chemistry, where the (2-Aminoethyl)bis(trifluoromethyl)amine scaffold could serve as a novel building block for pharmaceuticals with modified pharmacokinetic profiles. The primary amine at the other end of the ethyl group provides a reactive handle for further functionalization, allowing for the incorporation of this fluorinated moiety into larger, more complex molecules. The combination of a reactive primary amine, a flexible ethyl spacer, and a sterically demanding, electron-deficient, and lipophilic N,N-bis(trifluoromethyl) group makes (2-Aminoethyl)bis(trifluoromethyl)amine a potentially versatile tool for creating new molecules with tailored properties for applications in catalysis, materials science, and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C4H6F6N2 |

|---|---|

Molecular Weight |

196.09 g/mol |

IUPAC Name |

N',N'-bis(trifluoromethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C4H6F6N2/c5-3(6,7)12(2-1-11)4(8,9)10/h1-2,11H2 |

InChI Key |

PRCSISGTGDSDDP-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(C(F)(F)F)C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminoethyl Bis Trifluoromethyl Amine

Advanced Strategies for Bis(trifluoromethyl)amination

The introduction of the sterically demanding and electron-withdrawing bis(trifluoromethyl)amino group onto an organic scaffold presents a significant synthetic challenge. This section explores modern reagents and catalytic systems designed to facilitate this transformation.

Exploration of N(CF3)2 Transfer Reagents

The development of stable and effective reagents for the transfer of the N(CF3)2 moiety is crucial for the synthesis of bis(trifluoromethyl)amines. Historically, the lack of such reagents has limited the exploration of this class of compounds. Recent advancements have led to the development of more stable and manageable N(CF3)2 transfer agents.

A significant breakthrough has been the stabilization of copper(I) and silver(I) bis(trifluoromethyl)amido complexes with N- and P-donor ligands. nih.gov These complexes exhibit unprecedented stability, allowing them to be stored and handled under inert conditions, a stark contrast to previously reported unstable metal salts of bis(trifluoromethyl)amine. nih.gov These stabilized complexes have proven to be effective reagents for bis(trifluoromethyl)amination through nucleophilic substitution and Sandmeyer-type reactions. nih.gov

For instance, the reaction of ethyl bromoacetate (B1195939) with various copper(I) and silver(I) bis(trifluoromethyl)amido complexes has been studied to assess their efficacy as N(CF3)2 transfer reagents. The results, monitored by 19F NMR spectroscopy, are summarized in the table below.

| Complex | Ligand | Yield of Ethyl 2-(bis(trifluoromethyl)amino)acetate (%) |

|---|---|---|

| Copper(I) Complex 1a | 2,2'-bipyridine (B1663995) | 74 |

| Copper(I) Complex 1d | 1,10-phenanthroline (B135089) | 75 |

| Silver(I) Complex 2a | 2,2'-bipyridine | 54 |

The data indicates that copper(I) complexes stabilized with 2,2'-bipyridine or 1,10-phenanthroline are particularly efficient for the transfer of the N(CF3)2 group. nih.gov Such reagents could potentially be employed in a reaction with a suitably protected 2-haloethylamine derivative to introduce the bis(trifluoromethyl)amino group.

Transition Metal-Catalyzed Amination for Trifluoromethylated Systems

Transition metal catalysis offers a powerful tool for the formation of C-N bonds, including those in trifluoromethylated systems. While direct catalytic bis(trifluoromethyl)amination of an aminoethyl precursor is not extensively documented, related transition metal-catalyzed reactions provide a conceptual framework. For example, palladium-catalyzed amination reactions have been successfully used to synthesize trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands. nih.gov

Furthermore, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing α-trifluoromethyl amines. nih.gov This highlights the utility of transition metals in manipulating trifluoromethyl-containing nitrogenous compounds. The development of a transition metal-catalyzed process for the direct bis(trifluoromethyl)amination of a primary amine, such as a protected ethylamine (B1201723), would represent a significant advancement in the field.

Integration of the 2-Aminoethyl Moiety

The successful synthesis of (2-Aminoethyl)bis(trifluoromethyl)amine requires the effective and selective introduction of the 2-aminoethyl group. This can be approached by either functionalizing a pre-existing bis(trifluoromethyl)amine core or by constructing the entire molecule from simpler precursors.

Functionalization of Nitrogen Centers with Aminoethyl Linkers

A plausible strategy for the synthesis of the target molecule involves the reaction of a bis(trifluoromethyl)amine nucleophile with a protected 2-haloethylamine or a similar electrophile. The bis(trifluoromethyl)amide anion, {(CF3)2N}⁻, can be generated in situ from precursors like N,N-bis(trifluoromethyl)trifluoromethanesulfonamide and a fluoride (B91410) source. nih.gov This nucleophile could then be reacted with a suitable electrophile such as N-(2-bromoethyl)phthalimide to introduce the protected aminoethyl moiety. Subsequent deprotection would yield the desired product.

Another approach involves the use of N,N-bis(trifluoromethyl)aminoacetonitrile as a key building block. nih.gov This compound is accessible through a single-step synthesis from bromoacetonitrile (B46782) and K{N(CF3)2}. nih.gov The nitrile group in N,N-bis(trifluoromethyl)aminoacetonitrile serves as a precursor to the amine functionality of the 2-aminoethyl group.

Selective Protection and Deprotection Strategies for Amine Groups

Given the presence of a primary amine in the target molecule, selective protection and deprotection strategies are paramount to avoid undesired side reactions during the synthesis. The choice of protecting group is critical and must be compatible with the conditions used for introducing the bis(trifluoromethyl)amino group and any subsequent transformations.

Common amine protecting groups and their stability under various conditions are well-documented. For instance, the tert-butoxycarbonyl (Boc) group is stable to a wide range of conditions but is readily cleaved under acidic conditions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, on the other hand, is stable to acid but is cleaved by bases. The stability of these and other common amine protecting groups is summarized in the table below.

| Protecting Group | Acidic Conditions | Basic Conditions | Hydrogenolysis | Strong Nucleophiles |

|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Labile | Stable | Stable | Stable |

| Cbz (Carboxybenzyl) | Stable | Stable | Labile | Stable |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Stable | Labile | Stable | Stable |

The selection of an appropriate protecting group would depend on the specific synthetic route chosen. For example, if the bis(trifluoromethyl)amination step is performed under basic conditions, a Boc protecting group would be suitable for the primary amine.

Convergent and Divergent Synthetic Pathways to (2-Aminoethyl)bis(trifluoromethyl)amine

The synthesis of (2-Aminoethyl)bis(trifluoromethyl)amine can be envisioned through both convergent and divergent pathways.

A convergent synthesis would involve the preparation of two complex fragments that are then joined together in the final steps of the synthesis. For instance, a protected 2-aminoethyl halide could be coupled with a pre-formed bis(trifluoromethyl)amide salt. This approach can be efficient as it allows for the independent optimization of the synthesis of each fragment.

Divergent synthetic pathways would start from a common intermediate that is then elaborated to the final product through different reaction sequences. A key potential intermediate for a divergent synthesis is N,N-bis(trifluoromethyl)aminoacetonitrile. nih.gov This versatile building block could be transformed into the target molecule through several routes. One such pathway involves the reduction of the nitrile group to a primary amine. The reduction of nitriles to primary amines can be achieved using various reagents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.org However, the stability of the N(CF3)2 group under these reducing conditions would need to be carefully considered, as it is known to be unstable in strong acids at elevated temperatures. nih.gov

Another potential divergent route starts from N,N-bis(trifluoromethyl)glycine, which can be synthesized from N,N-bis(trifluoromethyl)aminoacetonitrile by hydrolysis. nih.govnih.gov The carboxylic acid functionality of the glycine (B1666218) derivative could then be converted to a primary amine via a Curtius or Hofmann rearrangement. wikipedia.orgwikipedia.org These rearrangements proceed through an isocyanate intermediate, which can be hydrolyzed to the amine. The mild conditions often associated with the Curtius rearrangement may be advantageous in preserving the integrity of the N(CF3)2 group. wikipedia.org

A summary of potential divergent pathways from N,N-bis(trifluoromethyl)aminoacetonitrile is presented below.

| Starting Material | Key Transformation | Intermediate | Final Step |

|---|---|---|---|

| N,N-bis(trifluoromethyl)aminoacetonitrile | Nitrile Reduction (e.g., LiAlH4, Catalytic Hydrogenation) | (2-Aminoethyl)bis(trifluoromethyl)amine | - |

| N,N-bis(trifluoromethyl)aminoacetonitrile | Hydrolysis | N,N-bis(trifluoromethyl)glycine | Curtius or Hofmann Rearrangement |

The development of a robust and efficient synthesis of (2-Aminoethyl)bis(trifluoromethyl)amine will likely rely on a careful selection of these advanced synthetic methodologies, paying close attention to the compatibility of reagents and reaction conditions with the sensitive bis(trifluoromethyl)amino moiety.

Stepwise Assembly Approaches

Stepwise assembly represents a conventional and often reliable method for constructing complex molecules. For the synthesis of (2-Aminoethyl)bis(trifluoromethyl)amine, a plausible stepwise approach would involve the N-alkylation of bis(trifluoromethyl)amine.

One potential route involves the direct N-alkylation of bis(trifluoromethyl)amine with a suitable 2-aminoethyl synthon. A common challenge in such reactions is the selective monoalkylation of the amine. A strategic choice of reactants and conditions is crucial to favor the desired product and minimize side reactions, such as dialkylation.

A hypothetical stepwise synthesis could proceed as follows:

Protection of the Amino Group: To avoid undesired reactions at the primary amine of the ethylamine moiety, a protecting group (e.g., Boc, Cbz) would first be introduced onto a suitable starting material like 2-bromoethylamine (B90993) or 2-aminoethanol.

N-Alkylation: The protected aminoethyl halide or tosylate would then be reacted with bis(trifluoromethyl)amine in the presence of a suitable base to facilitate the nucleophilic substitution reaction.

Deprotection: Finally, the protecting group would be removed under appropriate conditions to yield the target compound, (2-Aminoethyl)bis(trifluoromethyl)amine.

An alternative stepwise strategy could involve the initial synthesis of N-(2-azidoethyl)-N,N-bis(trifluoromethyl)amine. The azide (B81097) group can then be selectively reduced to the primary amine, for example, through catalytic hydrogenation or using a Staudinger reaction, to afford the final product. This approach can sometimes offer better control over the reaction and avoid issues with over-alkylation.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient alternative to traditional stepwise synthesis. While no specific multicomponent reaction for the direct synthesis of (2-Aminoethyl)bis(trifluoromethyl)amine has been documented, one can envision a theoretical MCR approach based on known transformations.

For instance, a photocatalytic olefin-hydroaminoalkylation could potentially be adapted. nih.gov This type of reaction combines an amine, a carbonyl compound, and an alkene to construct complex tertiary amines. nih.gov A hypothetical MCR for the target compound might involve bis(trifluoromethyl)amine, formaldehyde (B43269) (or a synthetic equivalent), and a suitable nitrogen-containing alkene, although the reactivity and compatibility of these specific components would require experimental validation.

Another general class of MCRs that yield complex amines are Ugi and Passerini reactions. However, these are typically used for the synthesis of α-acylamino amides and α-acyloxy carboxamides, respectively, and their direct application to the synthesis of (2-Aminoethyl)bis(trifluoromethyl)amine is not straightforward. The development of a novel MCR for this specific target would be a significant synthetic achievement.

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is a critical step in any synthetic procedure to maximize the yield and purity of the desired product. For the proposed N-alkylation of bis(trifluoromethyl)amine, several factors would need to be carefully controlled.

| Parameter | Effect on Reaction | Typical Conditions for N-Alkylation |

| Solvent | Can influence reactant solubility, reaction rate, and selectivity. | Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are often used. |

| Base | Neutralizes the acidic proton of the amine, activating it for nucleophilic attack. | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA) are common choices. |

| Temperature | Affects the reaction rate; higher temperatures can lead to faster reactions but may also promote side reactions. | Typically ranges from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the substrates. |

| Stoichiometry | The ratio of reactants can influence the extent of mono- vs. dialkylation. | An excess of the amine relative to the alkylating agent is often used to favor monoalkylation. |

| Catalyst | In some cases, a catalyst (e.g., a phase-transfer catalyst) can enhance the reaction rate and yield. | For certain N-alkylation reactions, catalysts like tetra-n-butylammonium iodide (TBAI) may be employed. |

For instance, in related N-alkylation reactions, the choice of base and solvent has been shown to be crucial for achieving high yields. The use of a strong, non-nucleophilic base can effectively deprotonate the amine without competing in the alkylation reaction. The temperature must be carefully monitored to ensure the reaction proceeds at a reasonable rate without significant decomposition of reactants or products. Furthermore, controlling the stoichiometry of the reactants is essential to minimize the formation of undesired byproducts. A systematic study of these parameters, for example, using a design of experiments (DoE) approach, would be necessary to identify the optimal conditions for the synthesis of (2-Aminoethyl)bis(trifluoromethyl)amine.

Chemical Reactivity and Mechanistic Aspects of 2 Aminoethyl Bis Trifluoromethyl Amine

Reactivity of the Bis(trifluoromethyl)amine Moiety

The bis(trifluoromethyl)amine portion of the molecule is characterized by the strong electron-withdrawing nature of the two trifluoromethyl groups, which significantly influences the reactivity of the central nitrogen atom.

Nucleophilic and Electrophilic Reactions at the Central Nitrogen

The central nitrogen atom in the bis(trifluoromethyl)amine group exhibits significantly reduced nucleophilicity due to the potent inductive electron-withdrawing effect of the adjacent trifluoromethyl groups. This property makes it a poor nucleophile in many standard reactions. However, it can participate in reactions with strong electrophiles. For instance, bis(trifluoromethyl)amine, (CF₃)₂NH, has been shown to react with boron trihalides (BCl₃ and BBr₃) to form bis(trifluoromethyl)aminoboron dihalides, ((CF₃)₂NBX₂), which were the first described trifluoromethylamino-derivatives of boron. rsc.org These reactions were monitored by various NMR spectroscopic techniques, which suggested that the resulting dihalides may exist as dimers in solution. rsc.org

Conversely, the nitrogen atom can be rendered electrophilic. While specific examples for (2-Aminoethyl)bis(trifluoromethyl)amine are not detailed in the provided search results, the general chemistry of related compounds suggests that activation could lead to electrophilic behavior. For example, N-fluoro-bis[(trifluoromethyl)sulfonyl]imide undergoes reactions where the sulfonyl group is subject to nucleophilic attack, indicating the electrophilic nature of the sulfur center, which is electronically analogous to the nitrogen in a bis(trifluoromethyl)amine under certain conditions. researchgate.net

Influence of Geminal Trifluoromethyl Groups on Electronic Properties

The two trifluoromethyl groups attached to the same nitrogen atom exert a profound influence on the electronic properties of the bis(trifluoromethyl)amine moiety. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect significantly reduces the electron density on the central nitrogen atom, thereby decreasing its basicity and nucleophilicity. nih.govmasterorganicchemistry.com

The presence of trifluoromethyl groups is known to enhance the electrophilic character at adjacent cationic sites, leading to greater positive charge delocalization. nih.gov This effect is also observed in the increased acidity of N-H bonds in related compounds. The electron-withdrawing nature of the (CF₃)₂N group is highlighted by the deprotonation at the methylene group in related structures, indicating its ability to stabilize an adjacent negative charge. researchgate.net

Table 1: Comparison of Basicity and Nucleophilicity of Amines This interactive table allows for a comparison of the relative basicity (pKa of the conjugate acid) and nucleophilicity of various amines, illustrating the impact of trifluoromethyl substitution.

| Amine | pKa (Conjugate Acid) | Relative Nucleophilicity |

| Ammonia (NH₃) | 9.25 | Base |

| Ethylamine (B1201723) (CH₃CH₂NH₂) | 10.6 | ~1000x Ammonia |

| Diethylamine ((CH₃CH₂)₂NH) | 10.9 | ~100x Ethylamine |

| 2,2,2-Trifluoroethylamine (CF₃CH₂NH₂) | 5.7 | Reduced by ~100,000x vs. Ethylamine masterorganicchemistry.com |

| Bis(trifluoromethyl)amine ((CF₃)₂NH) | Low (acidic proton) | Significantly Reduced |

Transformations Involving the 2-Aminoethyl Group

The 2-aminoethyl portion of the molecule contains a primary amine, which exhibits more typical amine reactivity compared to the central nitrogen of the bis(trifluoromethyl)amine moiety.

Amine Reactivity in Condensation and Addition Reactions

The primary amino group of the 2-aminoethyl chain is expected to readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). mdpi.com It can also react with carboxylic acids and their derivatives to form amides, a fundamental transformation in organic synthesis. researchgate.net Boronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been shown to be effective catalysts for such dehydrative condensation reactions. researchgate.net

Furthermore, the primary amine can undergo addition reactions. For example, it can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. The reactivity in these transformations is governed by the nucleophilicity of the primary amine, which, while influenced by the distant bis(trifluoromethyl)amine group, is expected to be significantly higher than that of the central nitrogen.

Cyclization and Ring-Formation Propensities

The presence of two distinct amine functionalities within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures. Depending on the reaction conditions and the presence of other reagents, (2-Aminoethyl)bis(trifluoromethyl)amine could potentially undergo cyclization. For instance, domino reactions involving trifluoromethylation and cyclization have been used to synthesize trifluoromethyl-substituted indoles from 2-alkynylanilines. organic-chemistry.org While a different system, this demonstrates the principle of using a trifluoromethyl-containing group to influence cyclization processes.

The primary amine of the 2-aminoethyl group could act as a nucleophile to attack an electrophilic center, either introduced externally or generated from another part of the molecule, to form a heterocyclic ring. The specific propensities for cyclization would depend on factors such as chain length, steric hindrance, and the electronic nature of the reacting partners. nih.govresearchgate.net

Reaction Kinetic and Thermodynamic Investigations

Kinetic investigations of reactions involving similar fluorinated compounds often reveal the influence of the strong electron-withdrawing groups on reaction rates. For example, the thermal gas-phase reaction between bis(trifluoromethyl)trioxide and 1,1-difluoroethylene proceeds via a free-radical telomerization mechanism, with the rate constants for the various steps being determined. rsc.org

Thermodynamic studies on related compounds, such as ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion, have been conducted to determine properties like molar heat capacity and the thermodynamics of phase transitions. mdpi.com Such data provides insight into the stability and energetic properties of molecules containing trifluoromethyl groups. For (2-Aminoethyl)bis(trifluoromethyl)amine, thermodynamic parameters would be crucial for understanding the equilibrium position of its various potential reactions.

Advanced Mechanistic Elucidation Studies

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. Similarly, trapping experiments are designed to capture and identify transient intermediates, thereby mapping out the steps of a reaction. Despite the utility of these methods, a specific search of the scientific literature did not yield any studies that have employed isotopic labeling or trapping experiments to investigate the reactivity of (2-Aminoethyl)bis(trifluoromethyl)amine. While general isotopic labeling techniques for amines exist, such as Terminal Amine Isotopic Labeling of Substrates (TAILS), these have been developed for proteomics and have not been applied to the study of this specific small molecule. nih.gov

Computational chemistry provides a theoretical framework to model reaction pathways, calculate transition state energies, and predict reaction outcomes. Such studies are instrumental in complementing experimental findings and providing a deeper understanding of reaction mechanisms. However, no specific computational modeling studies focused on the reaction pathways of (2-Aminoethyl)bis(trifluoromethyl)amine could be identified in the surveyed literature. While computational studies have been used to investigate related fluorinated compounds and their reaction mechanisms, this level of detailed analysis has not been extended to (2-Aminoethyl)bis(trifluoromethyl)amine.

Spectroscopic and Structural Characterization of 2 Aminoethyl Bis Trifluoromethyl Amine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of a compound's elemental composition. nih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula. nih.gov For (2-Aminoethyl)bis(trifluoromethyl)amine, with a molecular formula of C₄H₆F₆N₂, the theoretical exact mass of its protonated ion, [M+H]⁺, can be calculated. An experimental HRMS measurement matching this theoretical value would serve as strong evidence for the compound's identity. Modern HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers are frequently used for such determinations. nih.govcopernicus.org

Table 1: Theoretical Exact Mass for HRMS Confirmation

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum for (2-Aminoethyl)bis(trifluoromethyl)amine is expected to be relatively simple. The two methylene (-CH₂-) groups, being in different chemical environments (one adjacent to a primary amine, the other to the bis(trifluoromethyl)amino group), would likely appear as two distinct triplets. The primary amine (-NH₂) protons would typically present as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show signals for the two inequivalent methylene carbons. The carbon atom attached to the highly electronegative bis(trifluoromethyl)amino group is expected to be significantly deshielded and appear at a higher chemical shift (further downfield). The carbon of the trifluoromethyl (-CF₃) groups would appear as a quartet due to coupling with the three fluorine atoms. semanticscholar.org

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. wikipedia.orgbiophysics.org For (2-Aminoethyl)bis(trifluoromethyl)amine, the six fluorine atoms of the two -CF₃ groups are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as there are no other fluorine atoms to couple with. The chemical shift of this signal, typically in the range of -60 to -70 ppm relative to CFCl₃, is characteristic of trifluoromethyl groups attached to a nitrogen atom. wikipedia.org

Table 2: Predicted NMR Spectroscopic Data for (2-Aminoethyl)bis(trifluoromethyl)amine

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.8-3.2 ppm | Triplet | -N-CH₂- |

| ¹H | ~2.6-2.9 ppm | Triplet | -CH₂-NH₂ |

| ¹H | Broad | Singlet | -NH₂ |

| ¹³C | ~45-55 ppm | Quartet (J ≈ 270-290 Hz) | 2 x -CF₃ |

| ¹³C | ~40-50 ppm | Singlet | -N-CH₂- |

| ¹³C | ~35-45 ppm | Singlet | -CH₂-NH₂ |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For (2-Aminoethyl)bis(trifluoromethyl)amine, these methods would confirm the presence of N-H, C-H, C-N, and C-F bonds. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region of the IR spectrum. The C-F bonds of the trifluoromethyl groups give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Bond | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Primary Amine | N-H stretch | IR, Raman | 3300 - 3500 (medium) |

| Primary Amine | N-H bend | IR | 1590 - 1650 (medium) |

| Methylene | C-H stretch | IR, Raman | 2850 - 2960 (medium) |

| Trifluoromethyl | C-F stretch | IR | 1100 - 1300 (very strong) |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govmdpi.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. While a crystal structure for the parent (2-Aminoethyl)bis(trifluoromethyl)amine is not described in the provided sources, analysis of its derivatives provides insight into the structural possibilities. For instance, the crystal structure of a copper(II) complex, [CuCl₂(C₁₄H₂₁F₃N₄)], which incorporates a related amine ligand, has been determined. iucr.orgresearchgate.net In this derivative, the copper atom is coordinated by three nitrogen atoms from the ligand and two chloride ions, adopting a distorted square-based pyramidal geometry. iucr.orgresearchgate.net Such studies on derivatives are crucial for understanding the steric and electronic properties that the bis(trifluoromethyl)amino moiety imparts on a molecule's architecture.

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives are considered)

The parent molecule, (2-Aminoethyl)bis(trifluoromethyl)amine, is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced into one of its derivatives, chiroptical spectroscopy would become an essential tool for its characterization. Techniques such as Circular Dichroism (CD) spectroscopy are used to study chiral molecules. The primary application would be to determine the enantiomeric purity of the synthesized chiral derivative. In many cases, the synthesis of chiral amines can result in a single enantiomer, and chiroptical methods are employed to confirm the success of the asymmetric synthesis. nih.gov

Computational and Theoretical Investigations of 2 Aminoethyl Bis Trifluoromethyl Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For (2-Aminoethyl)bis(trifluoromethyl)amine, DFT calculations would be instrumental in understanding its fundamental electronic properties.

Molecular Orbitals and Energy Levels: DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For molecules containing the bis(trifluoromethyl)amino group, the strong electron-withdrawing nature of the two CF3 groups is expected to significantly lower the energy of the LUMO, making the molecule a potential electron acceptor.

Electron Density and Charge Distribution: Analysis of the molecular electrostatic potential (MEP) surface, derived from DFT calculations, can reveal the charge distribution and identify electrophilic and nucleophilic sites within the molecule. In (2-Aminoethyl)bis(trifluoromethyl)amine, the nitrogen atom of the amino group is expected to be a region of negative electrostatic potential (electron-rich), while the hydrogen atoms of the amino group and the regions around the fluorine atoms would exhibit positive electrostatic potential (electron-deficient).

Bonding Analysis: Theoretical calculations can provide detailed information about the nature of the chemical bonds. For instance, the bond lengths and angles in the optimized geometry of the molecule can be determined. In a related molecule, 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine optimized bond lengths and angles, which were found to be in good agreement with experimental data. acs.org A similar approach for (2-Aminoethyl)bis(trifluoromethyl)amine would elucidate the influence of the trifluoromethyl groups on the geometry of the ethylamine (B1201723) backbone.

A hypothetical data table summarizing the kind of results that would be obtained from a DFT study on (2-Aminoethyl)bis(trifluoromethyl)amine is presented below, based on typical values for similar fluorinated amines.

| Parameter | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

| C-N (amine) bond length | 1.46 Å |

| N-C (CF3) bond length | 1.42 Å |

| C-F bond length | 1.34 Å |

| C-N-C bond angle | 115° |

This table is illustrative and contains hypothetical data based on general knowledge of related compounds.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethylamine chain in (2-Aminoethyl)bis(trifluoromethyl)amine suggests that the molecule can adopt multiple conformations. Understanding the conformational landscape is crucial as it can influence the molecule's physical and biological properties.

Conformational Search: Computational methods can be employed to perform a systematic search for low-energy conformers. This typically involves rotating the single bonds in the molecule and calculating the potential energy of each resulting geometry. The results would reveal the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of (2-Aminoethyl)bis(trifluoromethyl)amine over time. By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most populated conformational states at a given temperature. While direct MD simulations for this specific molecule are not readily found, studies on other flexible molecules containing trifluoromethyl groups, such as ionic liquids with the bis(trifluoromethylsulfonyl)imide anion, have demonstrated the utility of this technique in understanding molecular organization and dynamics in the condensed phase. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can aid in the characterization of new compounds and the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. For (2-Aminoethyl)bis(trifluoromethyl)amine, predicting the 1H, 13C, and 19F NMR spectra would be particularly valuable. DFT calculations have been shown to provide accurate predictions of 19F NMR chemical shifts for a range of trifluoromethyl derivatives. nih.gov A composite procedure involving conformer/rotamer ensemble generation followed by DFT calculations of shielding constants can be used to compute 1H-NMR spectra for flexible molecules. researchgate.netgithub.io

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. For instance, DFT calculations have been successfully used to simulate the IR spectrum of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, showing good agreement with experimental data. mdpi.com A similar study on (2-Aminoethyl)bis(trifluoromethyl)amine would help in assigning the vibrational modes of the molecule.

Below is an illustrative table of predicted spectroscopic data for (2-Aminoethyl)bis(trifluoromethyl)amine.

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H (CH₂) | 2.8 - 3.2 |

| ¹H (NH₂) | 1.5 - 2.5 |

| ¹³C (CH₂) | 40 - 50 |

| ¹³C (CF₃) | 120 - 130 (quartet) |

| ¹⁹F (CF₃) | -60 to -70 |

| IR (N-H stretch) | 3300 - 3400 |

| IR (C-F stretch) | 1100 - 1200 |

This table is illustrative and contains hypothetical data based on general knowledge of related compounds.

Reaction Energy Profiles and Transition State Analysis

Computational methods can be used to explore the potential reaction pathways of (2-Aminoethyl)bis(trifluoromethyl)amine. By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed.

Reaction Mechanisms: Theoretical studies can elucidate the mechanisms of reactions involving the amino group or the bis(trifluoromethyl)amino moiety. For example, the nucleophilic substitution reactions at the amino group or reactions involving the acidic N-H proton of related bis(trifluoromethyl)amines could be investigated. A review on the chemistry of bis(trifluoromethyl)amines highlights their synthesis and reactivity, providing a basis for potential reactions to be studied computationally. nih.gov

Transition State Theory: The identification and characterization of transition state structures are crucial for understanding the kinetics of a reaction. Computational methods can be used to locate transition states and calculate activation energies, which determine the reaction rates.

Intermolecular Interactions and Supramolecular Assembly Prediction

The amino group in (2-Aminoethyl)bis(trifluoromethyl)amine can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. These interactions can lead to the formation of dimers or larger supramolecular assemblies.

Hydrogen Bonding: DFT calculations can be used to model and quantify the strength of hydrogen bonds. For example, in a study of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations were used to investigate the formation of hydrogen-bonded dimers. acs.org A similar approach could be applied to (2-Aminoethyl)bis(trifluoromethyl)amine to understand its self-association behavior.

Supramolecular Chemistry: The prediction of how molecules self-assemble into larger, ordered structures is a key area of supramolecular chemistry. Computational modeling can be used to explore the potential packing arrangements of (2-Aminoethyl)bis(trifluoromethyl)amine in the solid state and to predict the resulting crystal structure. The interplay of hydrogen bonding and other non-covalent interactions would govern the formation of these supramolecular architectures.

Coordination Chemistry and Metal Complexation of 2 Aminoethyl Bis Trifluoromethyl Amine

Design and Synthesis of Metal Complexes Utilizing (2-Aminoethyl)bis(trifluoromethyl)amine as a Ligand

The synthesis of metal complexes with (2-Aminoethyl)bis(trifluoromethyl)amine would likely follow established methodologies for forming complexes with polyamine ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions would be crucial to obtaining crystalline products suitable for characterization.

Based on the coordination chemistry of similar tripodal amine ligands, (2-Aminoethyl)bis(trifluoromethyl)amine is expected to form stable mononuclear complexes with a variety of transition metal ions. The synthesis of such complexes would typically involve the direct reaction of the ligand with a metal salt in a 1:1 molar ratio in a solvent like methanol (B129727) or acetonitrile (B52724). For instance, the reaction of a related ligand, tris(2-(4-trifluoromethylbenzylideneamino)ethyl)amine, with copper(II) chloride yields a mononuclear complex. nih.gov

The formation of polynuclear complexes is also a possibility, particularly with metal ions that have a tendency to form bridged structures or when the reaction stoichiometry is varied. The addition of a hexacyanoferrate(III) salt to a solution of a copper(II) complex with diethylenetriamine (B155796), a related ligand, resulted in the formation of a polynuclear complex. rsc.org This suggests that (2-Aminoethyl)bis(trifluoromethyl)amine could also be employed as a building block for constructing more complex polynuclear architectures. The specific structure of these polynuclear complexes would depend on the metal ion, the counter-ion, and the reaction conditions.

(2-Aminoethyl)bis(trifluoromethyl)amine is anticipated to act as a tridentate ligand, coordinating to a metal center through its three nitrogen atoms. This tripodal arrangement would lead to the formation of stable chelate rings, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complexes compared to analogous complexes with monodentate ligands. The coordination of the three nitrogen atoms would create a "cap" on one face of the metal's coordination sphere, leaving other sites available for coordination by other ligands or solvent molecules. In a copper(II) complex of a Schiff base derived from tris(2-aminoethyl)amine (B1216632), the ligand coordinates to the copper atom through three nitrogen atoms in a distorted square-based pyramidal geometry. nih.gov

Structural and Electronic Characterization of Metal-Ligand Adducts

The characterization of metal complexes of (2-Aminoethyl)bis(trifluoromethyl)amine would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction. These methods provide detailed information about the coordination environment of the metal ion and the electronic properties of the complex.

The coordination of (2-Aminoethyl)bis(trifluoromethyl)amine to a metal ion is expected to produce distinct changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: In the IR spectrum, the coordination of the amine groups to the metal center would likely cause a shift in the N-H stretching and bending vibrations. For example, in a copper(II) complex of a ligand derived from tris(2-aminoethyl)amine, characteristic IR bands were observed for the ligand and its complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be invaluable for characterizing the ligand and its diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ethylamine (B1201723) backbone would be expected to shift upon coordination to a metal. 19F NMR would be particularly useful for probing the electronic environment of the trifluoromethyl groups.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes in the UV-visible region would provide information about the d-d electronic transitions of the metal center. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligand. A methanolic solution of a copper(II) complex with a trifluoromethyl-containing ligand exhibited a maximum absorption at 668 nm. nih.gov

Table 1: Expected Spectroscopic Data for Metal Complexes of (2-Aminoethyl)bis(trifluoromethyl)amine

| Spectroscopic Technique | Expected Observations |

| FT-IR | Shift in N-H stretching and bending frequencies upon coordination. |

| 1H NMR | Shift in the resonances of the ethylamine backbone protons. |

| 13C NMR | Shift in the resonances of the ethylamine backbone carbons. |

| 19F NMR | A single resonance for the two equivalent CF3 groups, sensitive to the electronic environment. |

| UV-Vis | d-d transitions characteristic of the metal ion in its specific coordination environment. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In a related crystal structure of a copper(II) complex with a ligand derived from tris(2-aminoethyl)amine, the copper atom is coordinated by three nitrogen atoms from the ligand and two chloride ions, resulting in a distorted square-based pyramidal geometry. nih.gov The Cu-N and Cu-Cl bond lengths in this complex are well-defined. iucr.org Similarly, a rhenium(I) complex with a derivatized diethylenetriamine ligand shows a pseudo-octahedral geometry with the three nitrogen atoms of the ligand coordinating to one face of the octahedron. nih.gov

Table 2: Representative Crystallographic Data for a Related Copper(II) Complex

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Cu-Cl bond length (Å) | 2.2701(12) - 2.9415(12) | iucr.org |

| Cu-N bond length (Å) | Varies | nih.gov |

| Coordination Geometry | Distorted square-based pyramidal | nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mechanistic Studies of Metal-Catalyzed Reactions Involving the Ligand

Metal complexes of (2-Aminoethyl)bis(trifluoromethyl)amine have the potential to be active catalysts in a range of organic transformations. The presence of the electron-withdrawing trifluoromethyl groups can modulate the Lewis acidity of the metal center, which in turn can influence the catalytic activity.

Mechanistic studies of reactions catalyzed by such complexes would aim to elucidate the catalytic cycle, identify the active catalytic species, and understand the role of the ligand in the reaction mechanism. Techniques such as in-situ spectroscopy (NMR, IR, UV-Vis), kinetic studies, and computational modeling would be employed to probe the reaction intermediates and transition states. For instance, tris(2-aminoethyl)amine has been used as a modifier for metal oxide supports in heterogeneous catalysis for the Knoevenagel condensation. mdpi.com The amine groups are the active sites in this reaction. nih.gov The study of catalytic cycles, such as in metal fluoride-catalyzed allylations, often involves techniques like 19F NMR to track the fluorine-containing species throughout the reaction. rsc.org

The insights gained from mechanistic studies would be crucial for the rational design of more efficient and selective catalysts based on the (2-Aminoethyl)bis(trifluoromethyl)amine ligand framework for various applications in synthetic chemistry.

Synthetic Exploration of Analogues and Derivatives of 2 Aminoethyl Bis Trifluoromethyl Amine

Modulation of the 2-Aminoethyl Moiety for Scaffold Variation

The primary amino group of (2-Aminoethyl)bis(trifluoromethyl)amine serves as a versatile handle for a variety of chemical transformations, allowing for the generation of a diverse range of derivatives. Standard methodologies for the modification of primary amines, such as N-alkylation, N-arylation, acylation, and reductive amination, are applicable, though the electron-withdrawing nature of the adjacent bis(trifluoromethyl)amino group can influence reactivity.

One common approach to modifying the 2-aminoethyl moiety is through N-alkylation and N-arylation reactions. Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for the formation of carbon-nitrogen bonds. cmu.edu While direct examples with (2-Aminoethyl)bis(trifluoromethyl)amine are not extensively documented, the general principles of these reactions are well-established for a wide range of primary amines. cmu.edu These methods allow for the introduction of various alkyl and aryl substituents, thereby systematically altering the steric and electronic properties of the molecule.

Amide and sulfonamide derivatives can be readily prepared by reacting the primary amine with acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed under standard conditions and provide access to a large library of compounds with varying functionalities. The resulting amides and sulfonamides can exhibit different hydrogen-bonding capabilities and conformational preferences compared to the parent amine.

The formation of Schiff bases through condensation with aldehydes and ketones, followed by reduction, is another key strategy for scaffold diversification. This two-step process, known as reductive amination, is a highly effective method for producing secondary amines. wikipedia.org For example, the reaction of tris(2-aminoethyl)amine (B1216632) with 4-(trifluoromethyl)benzaldehyde (B58038) demonstrates the feasibility of forming imines with fluorinated compounds, which can subsequently be stabilized or further modified. iucr.orgnih.gov

Furthermore, the reaction with isothiocyanates provides a straightforward route to thiourea (B124793) derivatives . Studies on bis(2-aminoethyl)amine have shown that it readily reacts with various isothiocyanates to yield thiourea compounds. mdpi.com This reaction is generally high-yielding and allows for the introduction of a wide array of substituents.

| Reaction Type | Reagents/Conditions | Product Class | Potential for Scaffold Variation |

| N-Alkylation | Alkyl halides, base | Secondary/Tertiary Amines | Introduction of various alkyl chains |

| N-Arylation | Aryl halides, Pd catalyst, base | Aryl Amines | Introduction of diverse aromatic systems |

| Amide Formation | Acyl chlorides, anhydrides | Amides | Wide range of functional groups can be introduced |

| Sulfonamide Formation | Sulfonyl chlorides, base | Sulfonamides | Access to compounds with altered electronic properties |

| Reductive Amination | Aldehydes/Ketones, reducing agent | Secondary Amines | Controlled introduction of a single alkyl/aryl group |

| Thiourea Formation | Isothiocyanates | Thioureas | High diversity from commercially available isothiocyanates |

Introduction of Additional Fluorinated Substituents

The introduction of additional fluorine atoms or fluorinated groups into the (2-Aminoethyl)bis(trifluoromethyl)amine scaffold can significantly impact its properties, such as lipophilicity, metabolic stability, and binding affinities. Various synthetic strategies can be employed to achieve this, targeting either the ethyl backbone or substituents introduced onto the primary amine.

One potential approach involves the use of fluorinating agents to directly introduce fluorine atoms. However, the presence of the amine and the existing trifluoromethyl groups can complicate such reactions, requiring careful selection of reagents and conditions to achieve selectivity and avoid unwanted side reactions.

A more controlled method for introducing fluorine is through the use of fluorinated building blocks . For instance, instead of starting with a non-fluorinated ethylamine (B1201723) precursor in the synthesis of the parent compound, a partially fluorinated analogue could be used. This would allow for the precise placement of additional fluorine atoms on the ethyl chain.

Furthermore, additional fluorinated substituents can be introduced as part of the moieties added to the primary amine. For example, in N-arylation reactions, a fluoro- or trifluoromethyl-substituted aryl halide can be used. Similarly, in acylation or sulfonylation reactions, fluorinated acyl chlorides or sulfonyl chlorides can be employed. The synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines from 2-bromo-5-(trifluoromethyl)pyridine (B156976) and various aromatic amines demonstrates the feasibility of incorporating multiple trifluoromethyl groups into a single molecule through palladium-catalyzed amination. mdpi.com

| Strategy | Methodology | Example of Potential Product |

| Direct Fluorination | Reaction with electrophilic or nucleophilic fluorinating agents | (2-Amino-1-fluoroethyl)bis(trifluoromethyl)amine |

| Fluorinated Building Blocks | Synthesis starting from a fluorinated ethylamine derivative | (2-Amino-2,2-difluoroethyl)bis(trifluoromethyl)amine |

| N-Arylation with Fluorinated Reagents | Pd-catalyzed coupling with a fluorinated aryl halide | N-(4-Fluorophenyl)-(2-aminoethyl)bis(trifluoromethyl)amine |

| Acylation with Fluorinated Reagents | Reaction with a fluorinated acyl chloride | N-(2,2,2-Trifluoroacetyl)-(2-aminoethyl)bis(trifluoromethyl)amine |

Synthesis of Polyamine Chains and Dendritic Structures Incorporating the Core Amine

The primary amine of (2-Aminoethyl)bis(trifluoromethyl)amine can serve as a branching point for the construction of larger, more complex architectures such as polyamine chains and dendrimers. These structures are of interest for their potential applications in materials science and as multivalent ligands.

The synthesis of polyamine chains can be achieved through iterative alkylation or reductive amination steps. For example, the primary amine can be reacted with a protected aminoalkyl halide, followed by deprotection to reveal a new primary amine, which can then be subjected to further chain extension. The choice of protecting groups is crucial to ensure orthogonality and high yields in each step.

The construction of dendritic structures can be approached using either divergent or convergent strategies. In a divergent approach, (2-Aminoethyl)bis(trifluoromethyl)amine could act as the core molecule. The primary amine would be reacted with a branching unit, for example, a molecule containing one reactive group and two or more protected functional groups. After deprotection, a new generation of the dendrimer is formed, and the process can be repeated. The synthesis of a Schiff base from tris(2-aminoethyl)amine and subsequent complexation highlights how polyamines can be used as scaffolds for creating more complex structures. iucr.orgnih.gov

| Structure Type | Synthetic Approach | Key Reaction Steps |

| Linear Polyamine Chains | Iterative chain extension | N-alkylation with protected aminoalkyl halides, deprotection |

| Dendrimers (Divergent) | Growth from the core | Reaction with branching units, deprotection |

| Dendrimers (Convergent) | Synthesis of dendrons followed by attachment to the core | Synthesis of dendritic wedges, final coupling to the core amine |

Strategic Incorporations into Heterocyclic and Macrocyclic Frameworks

Incorporating the (2-Aminoethyl)bis(trifluoromethyl)amine moiety into heterocyclic and macrocyclic frameworks can impart unique conformational constraints and pre-organize the molecule for specific interactions. The primary amine is the key functional group for these transformations, enabling reactions with bifunctional electrophiles to form cyclic structures.

The synthesis of heterocycles can be achieved through condensation reactions with dicarbonyl compounds or their equivalents. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or dihydropyrimidine (B8664642) ring. Similarly, reaction with a 1,2-dicarbonyl compound could yield a dihydropyrazine. A notable example, although not directly involving the title compound, is the synthesis of novel trifluoromethyl-containing imidazo-1,4-oxazines from the condensation of a bis(trifluoromethyl)imidazolidin-2-one with 2-aminoethanol, demonstrating the formation of a heterocycle through the reaction of an amine with a fluorinated precursor. cmu.edu

Macrocyclization reactions can be employed to generate larger ring systems. This can be achieved through high-dilution techniques to favor intramolecular over intermolecular reactions. For instance, the primary amine could be linked to a long chain containing a terminal electrophilic group, which would then undergo an intramolecular cyclization. Alternatively, a condensation reaction with a dialdehyde (B1249045) or other bifunctional linker under high dilution could lead to the formation of a macrocyclic Schiff base, which could be subsequently reduced to the corresponding macrocyclic amine.

| Cyclic Framework | Synthetic Strategy | Bifunctional Reagent Example | Resulting Ring System |

| Heterocycle | Condensation reaction | 1,3-Diketone | Dihydropyrimidine |

| Heterocycle | Condensation reaction | α-Haloketone | Dihydropyrazine |

| Macrocycle | Intramolecular cyclization | Long-chain alkyl halide with a terminal leaving group | Azamacrocycle |

| Macrocycle | Intermolecular condensation (high dilution) | Terephthaldehyde | Macrocyclic Schiff base |

Q & A

Q. How can thermal stability be assessed for material science applications?

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to determine decomposition onset temperatures.

- DSC (Differential Scanning Calorimetry) : Identify phase transitions (e.g., melting points) and quantify enthalpy changes.

- Comparative Data : Cross-reference with bis(nonylphenyl)amine derivatives, which exhibit similar degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.